cis-b,b-Carotene

Description

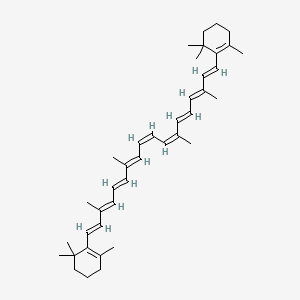

cis-β,β-Carotene refers to geometric isomers of β-carotene (β,β-Carotene) where one or more double bonds adopt a cis configuration. The most studied isomers include 9-cis and 13-cis forms, which differ from the predominant all-trans isomer in their three-dimensional structure . These cis isomers are naturally occurring but are also formed during food processing (e.g., thermal treatment) via isomerization, reaching equilibrium concentrations of ~40% 13-cis and ~30% 9-cis in processed foods . Notably, the green alga Dunaliella bardawil synthesizes 9-cis-β-carotene as a major isomer under stress conditions, leveraging its higher solubility and reduced crystallinity compared to the all-trans form .

Cis-β,β-carotenes exhibit distinct biological activities. However, their absorption and transport in humans are less efficient, as evidenced by lower plasma concentrations of 9-cis isomers even after supplementation with mixed-isomer sources .

Properties

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860004 | |

| Record name | beta,beta-Carotene, neo D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30430-49-0, 16910-92-2 | |

| Record name | cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30430-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta-Carotene, neo D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-b,b-Carotene can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis typically involves the use of beta-ionone as a starting material, which undergoes a series of reactions such as acetylation, acidification, hydrogenation, halogenation, and Wittig reactions to form the desired carotenoid .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation due to its efficiency and environmental friendliness. This method involves the use of genetically engineered microorganisms that can produce high yields of the compound. The fermentation process is optimized by controlling factors such as temperature, pH, and nutrient availability .

Chemical Reactions Analysis

Isomerization Reactions

cis-β,β-Carotene undergoes reversible isomerization to all-trans-β-carotene, driven by thermal or photochemical energy. Key findings include:

-

Rotational Barriers :

At the ground state (S₀), the central C=C bond rotation barrier for β-carotene isomers is 8.4 kJ/mol in liquid benzene . Theoretical studies show lycopene has lower barriers than β-carotene, with cis isomers forming preferentially at the 13-position .

| Isomer | Rotational Barrier (S₀) | Rotational Barrier (T₁) |

|---|---|---|

| 13-cis | 23.4 kJ/mol | 64.9 kJ/mol |

| 15-cis | 25.6 kJ/mol | 68.2 kJ/mol |

-

Thermodynamic Stability :

The relative stability order is all-trans > 9-cis > 13-cis > 15-cis due to steric hindrance and π-electron conjugation efficiency .

Oxidation and Radical Reactions

cis-β,β-Carotene participates in redox processes with oxygen and radicals:

-

Triplet-State Reactivity :

In the triplet state (T₁), cis-β,β-carotene reacts with ³O₂ to form endoperoxides (βCar-EPOs) via a non-concerted biradical mechanism :Dominant products include β-carotene-5,8-endoperoxide and β-carotene-7,10-endoperoxide .

-

Pro-Oxidant Activity :

Light-induced βCar-EPO decomposition releases singlet oxygen (¹O₂) and generates free radicals (e.g., β-cyclocitral), contributing to oxidative stress .

Thermal and Photochemical Degradation

-

Heat-Induced Isomerization :

At 121°C, cis-β,β-carotene reverts to all-trans-β-carotene, forming 30% 13-cis isomer in processed foods . Prolonged heating (>130°C) increases degradation to volatile compounds like toluene and xylene . -

Photolysis :

UV exposure cleaves cis-β,β-carotene into apocarotenals (e.g., β-apo-10'-carotenal) via Norrish-type reactions, with quantum yield inversely correlated with conjugation length .

Biological Implications

-

Antioxidant Capacity :

cis-β,β-Carotene shows 38–53% lower singlet oxygen quenching efficiency compared to all-trans-β-carotene . -

Bioavailability :

cis isomers exhibit reduced intestinal absorption and 38–53% lower provitamin A activity due to impaired cleavage by β-carotene-15,15'-dioxygenase .

These reactions underscore the dual role of cis-β,β-carotene as both a photoprotective agent and a pro-oxidant, depending on environmental conditions. Its chemical lability necessitates careful handling in industrial applications to preserve functionality.

Scientific Research Applications

Therapeutic Applications

1.1 Vision Health

Cis-β-Carotene has been studied for its potential benefits in treating retinal diseases. A clinical trial involving patients with retinitis pigmentosa (RP) demonstrated that treatment with 9-cis β-carotene significantly improved retinal function. The study found that patients receiving 300 mg of 9-cis β-carotene-rich powder exhibited a notable increase in dark-adapted electroretinographic b-wave response compared to the placebo group, suggesting its effectiveness in enhancing night vision and overall retinal health .

1.2 Cancer Prevention

Research indicates that β-carotene, including its cis isomers, may play a role in cancer prevention due to its antioxidant properties. Studies have shown that β-carotene can modulate immune responses and inhibit chemically induced neoplastic transformation by enhancing cell communication through gap junctions . However, caution is warranted as some trials have reported adverse effects in specific populations, such as smokers and asbestos-exposed workers, raising concerns about the oxidation products of β-carotene .

Antioxidant Properties

Cis-β-Carotene exhibits potent radical scavenging abilities, which are crucial for reducing oxidative stress in the body. This property is particularly beneficial for individuals exposed to environmental stressors or those with chronic diseases. Several studies have highlighted that increased intake of β-carotene correlates with decreased markers of oxidative stress and inflammation, thereby supporting cardiovascular health and reducing the risk of degenerative diseases such as macular degeneration and cataracts .

Nutritional Applications

3.1 Dietary Supplementation

The incorporation of cis-β-carotene into dietary supplements has gained traction due to its role as a precursor to vitamin A and its associated health benefits. Its supplementation has been linked to improved immune function and enhanced skin health by protecting against UV radiation damage .

3.2 Food Industry

In the food industry, cis-β-carotene serves as a natural colorant and antioxidant. It is widely used in various products such as beverages, dairy items, and baked goods to enhance color and stability. Its bioactivity also contributes to the nutritional profile of these foods .

Industrial Applications

4.1 Cosmetic Industry

The cosmetic sector utilizes cis-β-carotene for its skin-protective properties. It is incorporated into creams and lotions designed to combat oxidative stress and promote skin health . Its ability to enhance skin appearance while offering protection against environmental damage makes it a valuable ingredient.

4.2 Pharmaceutical Industry

In pharmaceuticals, cis-β-carotene acts as a coloring agent for tablets and capsules, providing both aesthetic appeal and functional benefits due to its antioxidant properties .

Case Studies

Mechanism of Action

The mechanism of action of cis-b,b-Carotene involves its conversion to vitamin A (retinal) in the body. This conversion is catalyzed by the enzyme beta-carotene dioxygenase. Vitamin A is essential for various biological processes, including vision, immune function, and cellular differentiation . Additionally, this compound acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

All-trans-β-Carotene

Structural and Functional Differences :

- Antioxidant Activity : In vitro assays show that 9-cis-β-carotene has a 1.5–2.0-fold higher Trolox equivalent antioxidant capacity (TEAC) than all-trans-β-carotene, attributed to its bent structure improving radical scavenging efficiency .

- Bioavailability : All-trans-β-carotene is more efficiently absorbed, with plasma levels increasing 7.2-fold versus 4.0-fold for 9-cis isomers after supplementation .

- Health Outcomes: Synthetic all-trans-β-carotene supplementation in smokers increased lung cancer risk in clinical trials (relative risk = 1.28) .

Table 1: Key Differences Between cis- and trans-β-Carotene

α-Carotene and Lycopene

Structural Comparison :

- α-Carotene (β,ε-Carotene) has one β-ionone ring and one ε-ionone ring, reducing its provitamin A activity compared to β,β-carotenes .

Functional Differences :

- Antioxidant Activity : Lycopene > β-carotene isomers > α-carotene in lipid peroxidation assays .

- Biofortification : β-carotene-enriched maize hybrids (8.6–17.5 mg/g) are prioritized for addressing vitamin A deficiency, whereas α-carotene and lycopene are less targeted .

Table 2: Antioxidant Properties of Selected Carotenoids

| Carotenoid | TEAC (μmol/g) | Singlet Oxygen Quenching (Relative Efficacy) |

|---|---|---|

| 9-cis-β-Carotene | 2.8 | Moderate |

| All-trans-β-Carotene | 1.5 | Moderate |

| Lycopene | 3.2 | High |

| α-Carotene | 1.2 | Low |

Lutein and Zeaxanthin

Structural Features :

- Both contain hydroxyl groups, making them xanthophylls.

Biological Activity

Cis-β,β-carotene, a geometric isomer of β-carotene, has garnered attention due to its unique biological properties and potential health benefits. This article explores the biological activity of cis-β,β-carotene, focusing on its provitamin A activity, antioxidant properties, and implications for health based on various studies.

Chemical Structure and Isomerization

Cis-β,β-carotene differs from all-trans-β-carotene in its molecular configuration, which influences its biological activity. The presence of cis double bonds affects the compound's stability, absorption, and conversion to vitamin A in the body. Research indicates that cis-isomers generally exhibit lower provitamin A activity compared to their trans counterparts. Specifically, 13-cis-β-carotene and 9-cis-β-carotene have been shown to possess only 53% and 38% of the provitamin A activity of all-trans-β-carotene, respectively .

Provitamin A Activity

The primary function of β-carotene is its role as a precursor to vitamin A. All-trans-β-carotene can be enzymatically cleaved in the intestine to yield two molecules of retinal, which is crucial for vision and other physiological functions. However, cis-isomers are less effective in this conversion process. For instance, studies have shown that 9-cis-β-carotene is not found in human plasma even when consumed in significant amounts, suggesting limited bioavailability and conversion efficiency .

Antioxidant Properties

Cis-β,β-carotene also displays antioxidant properties, although its effectiveness can vary based on its geometric configuration. While all-trans-β-carotene is known for its ability to quench singlet oxygen and scavenge free radicals effectively, cis-isomers have been reported to be less efficient in these roles . This reduced antioxidant capacity may be attributed to their structural differences which affect their interaction with reactive oxygen species.

Cancer Prevention

The role of β-carotene in cancer prevention has been extensively studied. A significant trial involving β-carotene supplementation among women showed no statistically significant reduction in cancer incidence compared to a placebo group . Furthermore, dietary intake of carotenoids has been linked with reduced breast cancer risk over a 20-year follow-up period . However, the specific contributions of cis-isomers like cis-β,β-carotene remain unclear.

Vision Health

Research has explored the potential therapeutic applications of cis-β,β-carotene in vision-related diseases. Studies using knockout mouse models indicated that while 9-cis-β-carotene could be metabolized into retinoids by carotenoid oxygenases, it was less effective than all-trans-retinoids in rescuing vision in conditions like Leber congenital amaurosis . This suggests that while cis-isomers may contribute to retinoid synthesis, their efficacy is significantly lower than that of their trans counterparts.

Comparative Biological Activity Table

| Isomer | Provitamin A Activity | Antioxidant Capacity | Health Implications |

|---|---|---|---|

| All-trans-β-Carotene | Highest (100%) | High | Effective for vision and cancer prevention |

| 9-cis-β-Carotene | 38% | Moderate | Limited efficacy in vision rescue |

| 13-cis-β-Carotene | 53% | Moderate | Potential but lesser than all-trans |

Q & A

Q. How can researchers distinguish cis-β,β-carotene isomers from all-trans-β-carotene in biological samples?

Methodological approaches include:

- Spectroscopic analysis : UV-Vis spectroscopy to detect absorbance shifts (e.g., cis isomers exhibit hypsochromic shifts in λmax compared to all-trans isomers) .

- Chromatographic separation : HPLC with C30 columns and gradient elution to resolve geometric isomers based on polarity differences .

- NMR spectroscopy : Identification of cis configurations via coupling constants and chemical shift patterns in proton and carbon spectra .

Q. What experimental designs are critical for quantifying cis-β,β-carotene stability under varying conditions?

- Controlled degradation studies : Expose samples to light, heat, or oxidizing agents, and monitor isomerization via time-series HPLC analysis. Include triplicate replicates to assess variability .

- Statistical models : Use factorial designs to test interactions between variables (e.g., temperature, pH) and apply regression analysis to predict degradation kinetics .

Q. How can researchers ensure reproducibility in synthesizing cis-β,β-carotene isomers?

- Protocol standardization : Document reaction conditions (e.g., solvent, catalyst, light exposure) and validate purity via mass spectrometry and chromatographic retention times .

- Inter-laboratory validation : Share detailed methods (e.g., via supplemental data) to enable replication, as emphasized in guidelines like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. What explains the contradictory findings between epidemiological studies and clinical trials on β-carotene’s health effects?

- Confounding variables : Epidemiological studies often associate high dietary β-carotene with reduced cancer risk, but trials using supplements in high-risk populations (e.g., smokers) show increased lung cancer incidence. This discrepancy may stem from:

- Synergistic interactions : Dietary β-carotene coexists with other phytochemicals absent in supplements .

- Pro-oxidant effects : High-dose cis- and trans-β-carotene may act as pro-oxidants in oxidative stress-prone tissues (e.g., smokers’ lungs) .

Q. How can researchers address isomer-specific bioactivity of cis-β,β-carotene in cellular models?

- Isomer purification : Use preparative HPLC to isolate cis isomers, ensuring ≥95% purity via spectroscopic validation .

- Dose-response assays : Compare all-trans and cis isomers in cell cultures under controlled oxidative stress (e.g., H2O2 exposure) to assess antioxidant/pro-oxidant activity .

- Mechanistic studies : Employ siRNA or CRISPR to knock down carotenoid cleavage enzymes (e.g., BCO1) and isolate isomer-specific signaling pathways .

Q. What statistical methods are recommended for analyzing multivariate data in isomerization studies?

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to mitigate Type I errors in high-throughput datasets (e.g., omics studies) .

- Shrinkage methods : Use LASSO regression to identify key predictors of cis-β,β-carotene stability from complex variable sets (e.g., solvent polarity, temperature) .

Q. How should researchers design studies to resolve controversies about cis-β,β-carotene’s provitamin A activity?

- Comparative bioavailability assays : Administer isotopically labeled cis- and trans-β-carotene to animal models and quantify retinol conversion via LC-MS .

- In vitro cleavage assays : Use recombinant BCO1/BCO2 enzymes to compare cleavage efficiencies of geometric isomers .

- Ethical considerations : Ensure animal/human trials follow institutional review board (IRB) protocols, particularly for high-risk populations .

Methodological Guidelines

- Data reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) for transparency in experimental design, analysis, and limitations .

- Replication : Include raw data and step-by-step protocols in supplemental materials to facilitate independent validation .

- Conflict resolution : Pre-register hypotheses and analytical plans to reduce bias when interpreting contradictory results (e.g., β-carotene’s dual antioxidant/pro-oxidant roles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.